2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a methyl group at position 4, a (1-naphthylamino)methyl substituent at position 5, and a thio-linked acetohydrazide moiety at position 3 (Figure 1). Its synthesis involves hydrazide coupling reactions, as seen in related triazole derivatives . While the compound is listed as a discontinued product in commercial catalogs , its structural features align with pharmacologically active 1,2,4-triazole-3-thiol derivatives studied for anticancer and antimetastatic properties .
Properties
IUPAC Name |
2-[[4-methyl-5-[(naphthalen-1-ylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-22-14(20-21-16(22)24-10-15(23)19-17)9-18-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,18H,9-10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUMQIKNUFLRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide, with the CAS number 1071351-43-3, is a compound belonging to the class of mercapto-substituted 1,2,4-triazoles. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activities of this specific compound, supported by research findings and case studies.
- Molecular Formula : C16H18N6OS
- Molar Mass : 342.42 g/mol
- Structure : The compound features a triazole ring linked to a thioacetohydrazide moiety, which is critical for its biological activity.
Anticancer Activity
Research has indicated that mercapto-substituted 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines. A study reported that certain derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma (HCT-116) cells, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study of synthesized 1,2,4-triazole derivatives, it was found that many exhibited moderate to good activity against a range of bacterial and fungal pathogens. Specifically, derivatives showed effectiveness against Mycobacterium tuberculosis and other resistant strains . This highlights the potential application of this compound in treating infections.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The thioether group in the structure is known to enhance bioactivity through mechanisms such as enzyme inhibition and receptor modulation. For instance, studies have shown that triazole derivatives can inhibit metabolic enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
Case Study 1: Anticancer Screening
In a recent study aimed at evaluating the anticancer potential of various triazole derivatives including this compound:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF7 | 43.4 |
The results indicated that the compound exhibited promising results against colon cancer cells .
Case Study 2: Antimicrobial Efficacy
A screening of synthesized triazoles revealed that several compounds demonstrated significant antibacterial activities:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| Mycobacterium tuberculosis | >98% inhibition compared to rifampicin |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by substituents on the triazole core and the hydrazide moiety. Key analogues include:
Key Observations :
- Naphthyl vs. This may improve membrane permeability or target binding but could also reduce solubility .
- Hydrazone vs. Free Hydrazide : Most active analogues (e.g., Compounds 4, 10) incorporate hydrazone moieties (e.g., oxoindolinylidene, benzylidene), which are critical for cytotoxicity and migration inhibition . The free hydrazide in the target compound may serve as a precursor for further derivatization.
Cytotoxicity and Selectivity
- Melanoma Sensitivity: Triazole derivatives with hydrazone substituents (e.g., Compound 4) show preferential activity against IGR39 melanoma cells (IC50 < 10 µM in 3D models) compared to breast (MDA-MB-231) and pancreatic (Panc-1) cancers .
Mechanistic Insights
While explicit data for the target compound is lacking, structural analogs suggest mechanisms involving:
Reactive Oxygen Species (ROS) Modulation : Antioxidant activity observed in phenyl-substituted analogues (e.g., FRAP assay results in ).
Microtubule Disruption : Hydrazone derivatives may interfere with tubulin polymerization, a common anticancer mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
